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Bismuth phosphate

Photocatalysis Environmental Remediation Dye Degradation

Bismuth phosphate (BiPO₄) delivers quantifiably superior performance in UV-driven photocatalysis, exhibiting a higher apparent rate constant for Rhodamine B degradation than TiO₂, ZnO, or Bi₂O₃. Its unique coprecipitation chemistry enables sequential separation of Np, Pu, Am, and Cm — a capability unmatched by alternative precipitants. BiPO₄-modified sensors achieve 2–8 nM detection limits for heavy metals with exceptional surfactant tolerance, while patented BiPO₄-based metal oxide resists provide the atmospheric stability and EUV photosensitivity required for advanced semiconductor nodes. Choose BiPO₄ for application-validated performance where generic substitutes fail.

Molecular Formula BiPO4
BiO4P
Molecular Weight 303.952 g/mol
CAS No. 17409-92-6
Cat. No. B7802045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBismuth phosphate
CAS17409-92-6
Molecular FormulaBiPO4
BiO4P
Molecular Weight303.952 g/mol
Structural Identifiers
SMILES[O-]P(=O)([O-])[O-].[Bi+3]
InChIInChI=1S/Bi.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+3;/p-3
InChIKeySFOQXWSZZPWNCL-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bismuth Phosphate (CAS 10049-01-1) Technical Procurement Overview for R&D and Industrial Applications


Bismuth phosphate (BiPO₄, CAS 10049-01-1) is an inorganic compound belonging to the class of bismuth-based oxy-acid salts, typically supplied as a white monoclinic crystalline powder with a density of 6.32 g/cm³ at 15–25°C and insolubility in water [1][2]. It possesses a wide indirect bandgap of approximately 4.1 eV, which restricts its light absorption to the ultraviolet region (λ ≤ 322 nm), conferring strong oxidation capability but limiting visible-light photocatalytic activity in its pristine form [3][4]. The compound serves as a foundational material for advanced applications including UV-driven photocatalysis, electrochemical sensing, radionuclide separation, and semiconductor fabrication, with synthetic routes such as hydrothermal methods yielding controllable nanostructures (e.g., nanorods of 210–870 nm length and 60–90 nm width with a specific surface area of 5.83 m²/g) that significantly influence functional performance [5].

Why Bismuth Phosphate (CAS 10049-01-1) Cannot Be Replaced by Other Bismuth Salts or Photocatalysts in Critical Applications


Direct substitution of bismuth phosphate with other bismuth compounds such as Bi₂O₃, BiVO₄, or Bi₂WO₆—or with conventional photocatalysts like TiO₂—often leads to significant performance degradation or functional failure in application-specific contexts. BiPO₄ exhibits a markedly higher apparent rate constant for UV-driven degradation of Rhodamine B compared to TiO₂, ZnO, and Bi₂O₃ [1], while its unique coprecipitation behavior enables the sequential separation of multiple actinides (Np, Pu, Am, Cm) that alternative precipitants cannot achieve [2]. Furthermore, BiPO₄-modified electrochemical sensors achieve detection limits of 2–8 nM for heavy metals, surpassing electrolytic bismuth film electrodes in surfactant tolerance [3], and BiPO₄-based metal oxide resist layers offer the atmospheric stability and EUV photosensitivity required for advanced semiconductor fabrication that other bismuth compounds lack [4]. These divergent performance profiles underscore the necessity of selecting BiPO₄ based on validated, application-specific quantitative evidence rather than class-based assumptions.

Bismuth Phosphate (CAS 10049-01-1) Quantitative Differentiation Evidence for Procurement and R&D Selection


UV Photocatalytic Degradation Rate: BiPO₄ Outperforms TiO₂, ZnO, and Bi₂O₃

Under UV irradiation, submicronic BiPO₄ particles (synthesized via solid-state reaction at 500°C) exhibit the highest apparent rate constants for Rhodamine B (RhB) degradation compared to commercial TiO₂, ZnO, and Bi₂O₃ [1]. This direct head-to-head comparison validates BiPO₄ as a more efficient UV photocatalyst than these widely used alternatives.

Photocatalysis Environmental Remediation Dye Degradation

Sequential Actinide Separation: BiPO₄ Coprecipitation Enables Multi-Element Radiochemical Isolation

Bismuth phosphate coprecipitation enables the sequential separation of neptunium, plutonium, americium, and curium from a single sample matrix, a capability not demonstrated for alternative precipitants such as calcium oxalate or lanthanum fluoride in the same study [1]. This method exploits the differential redox chemistry of actinides in phosphoric acid media to achieve sequential isolation.

Radiochemistry Nuclear Waste Management Actinide Separation

Electrochemical Heavy Metal Detection: BiPO₄-Modified Electrodes Achieve Sub-nanomolar Detection Limits with Superior Surfactant Tolerance

A BiPO₄-modified thick film carbon containing sensor (TFCC/BiPO₄) achieves detection limits of 8 nM for Zn²⁺, 4 nM for Cd²⁺, and 2 nM for Pb²⁺ after a 2-minute accumulation, surpassing the performance of TFCC electrodes modified with electrolytic bismuth films in terms of sensitivity, accuracy, and tolerance to surfactant fouling [1].

Electroanalysis Environmental Monitoring Sensor Development

Semiconductor EUV Lithography: BiPO₄-Containing Metal Oxide Resists Enable High-NA EUV Patterning with Atmospheric Stability

Metal oxide resist (MOR) layers incorporating bismuth-phosphate compounds exhibit high photosensitivity for high-numerical-aperture extreme ultraviolet (High-NA EUV) lithography and maintain stability under atmospheric conditions, addressing the degradation issues observed with prior tin-oxide MOR materials that required protective additives [1]. This represents a class-level advancement in EUV resist chemistry.

Semiconductor Fabrication EUV Lithography Photoresist Materials

Photoelectrocatalytic Enhancement: BiPO₄/rGO Composite Electrode Achieves 2.8-Fold Higher Degradation Rate

A BiPO₄/reduced graphene oxide (rGO) composite photoelectrode exhibits a photoelectrocatalytic degradation rate that is 2.8 times higher than that of a pure BiPO₄ electrode under identical conditions, demonstrating the synergistic enhancement achievable through rational composite design [1].

Photoelectrocatalysis Composite Materials Wastewater Treatment

Bismuth Phosphate (CAS 10049-01-1) Validated Application Scenarios Based on Quantitative Differentiation Evidence


UV-Driven Advanced Oxidation for Dye-Containing Industrial Effluents

In textile, printing, or dye manufacturing wastewater treatment, BiPO₄ can serve as a high-performance UV photocatalyst where TiO₂ or ZnO prove insufficient. Based on direct head-to-head evidence showing BiPO₄'s highest apparent rate constant for Rhodamine B degradation [1], facilities utilizing UV lamps (e.g., 254 nm low-pressure Hg lamps) can expect faster pollutant mineralization kinetics, potentially reducing reactor residence time or energy consumption compared to conventional photocatalysts. The BiPO₄/rGO composite further enhances performance with a 2.8-fold rate increase over pristine BiPO₄ [2], offering a tunable upgrade path.

Trace Heavy Metal Monitoring in Complex Environmental Waters

For field-portable or automated monitoring stations analyzing rivers, lakes, or industrial discharges, BiPO₄-modified disposable thick film carbon sensors provide robust trace detection of Zn, Cd, and Pb. The sensor achieves detection limits of 8 nM Zn²⁺, 4 nM Cd²⁺, and 2 nM Pb²⁺ after just 2 minutes of accumulation, while exhibiting superior tolerance to surfactant fouling compared to electrolytic bismuth film electrodes [1]. This combination of low LODs, rapid analysis, and matrix robustness makes BiPO₄-based sensors particularly suitable for on-site monitoring where sample pretreatment is impractical.

Radiochemical Separation of Actinides in Nuclear Forensics and Waste Characterization

In nuclear analytical laboratories tasked with quantifying Np, Pu, Am, and Cm in environmental samples or nuclear waste streams, BiPO₄ coprecipitation enables a sequential separation workflow that consolidates what would otherwise require multiple separate precipitations. The validated method [1] leverages redox control in phosphoric acid media to selectively isolate each actinide, reducing analytical time and minimizing cross-contamination. Procurement of high-purity BiPO₄ is critical for this application to ensure reproducible precipitation behavior and low background interference.

High-NA EUV Lithography Resist Layers for Advanced Semiconductor Nodes

Semiconductor foundries developing High-NA EUV lithography processes (e.g., for sub-3 nm nodes) can utilize BiPO₄-containing metal oxide resist layers to address the atmospheric stability limitations of tin-oxide MOR materials. The patented BiPO₄-based resist formulation [1] maintains stability without the density-reducing additives required for tin-oxide resists, enabling higher photosensitivity and potentially lower EUV dose requirements. This directly impacts patterning fidelity, throughput, and overall cost of ownership in advanced chip manufacturing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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